Technical Guide: Synthesis of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde
Technical Guide: Synthesis of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde
[1]
Executive Summary
This guide details the synthetic pathways for 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde , a privileged scaffold in medicinal chemistry often associated with Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and tubulin polymerization inhibitors.
The synthesis is approached through two distinct strategies:
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Linear Synthesis (Route A): N-alkylation of indole followed by C3-selective Vilsmeier-Haack formylation. This route is recommended for gram-to-kilogram scale-up due to superior regiocontrol.
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Convergent Synthesis (Route B): Direct N-alkylation of commercially available indole-3-carbaldehyde. This route is preferred for combinatorial library generation where the core scaffold is constant.
Part 1: Strategic Analysis & Retrosynthesis
The target molecule consists of an electron-rich indole core functionalized at the C3 position with a formyl group and at the N1 position with a phenoxyethyl ether chain.
Retrosynthetic Logic
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Disconnection 1 (C-C Bond): Removal of the formyl group reveals 1-(2-phenoxyethyl)-1H-indole . This precursor is highly nucleophilic at C3, making it an ideal substrate for electrophilic aromatic substitution.
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Disconnection 2 (C-N Bond): Removal of the phenoxyethyl chain reveals indole-3-carbaldehyde . While commercially available, the electron-withdrawing formyl group reduces the nucleophilicity of the indole nitrogen, potentially requiring harsher alkylation conditions.
Figure 1: Retrosynthetic analysis showing the Linear (Blue, Solid) and Convergent (Yellow, Dashed) pathways.
Part 2: Route A - Linear Synthesis (Recommended)
This route is operationally robust. Alkylating the indole before formylation maintains the high nucleophilicity of the nitrogen, allowing for milder conditions and higher yields.
Step 1: N-Alkylation of Indole
Reaction: Indole + (2-Bromoethoxy)benzene
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Reagents: Indole (1.0 equiv), (2-Bromoethoxy)benzene (1.1 equiv), Cs₂CO₃ (2.0 equiv).
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Solvent: Acetonitrile (MeCN) or DMF.
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Mechanism: SN2 nucleophilic substitution. The base deprotonates the indole N-H (pKa ~16 in DMSO), generating the indolyl anion which attacks the alkyl halide.
Critical Insight: Using Cesium Carbonate (Cs₂CO₃) in MeCN often provides cleaner profiles than KOH/DMSO or NaH/DMF because the "cesium effect" enhances the solubility and nucleophilicity of the indolyl anion without requiring strictly anhydrous conditions necessary for NaH [1].
Step 2: Vilsmeier-Haack Formylation
Reaction: 1-(2-Phenoxyethyl)-1H-indole + POCl₃/DMF
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Reagents: POCl₃ (1.2 equiv), DMF (3.0 equiv).
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Mechanism: Electrophilic Aromatic Substitution (EAS). The active electrophile is the chloroiminium ion (Vilsmeier reagent).
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Regioselectivity: The N-alkyl group directs substitution almost exclusively to the C3 position due to electronic enrichment from the nitrogen lone pair.
Figure 2: Mechanistic flow of the Vilsmeier-Haack formylation step.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis via N-Alkylation (Step 1)
Objective: Synthesis of 1-(2-phenoxyethyl)-1H-indole.
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Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
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Charging: Add Indole (5.85 g, 50 mmol) and Acetonitrile (100 mL).
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Base Addition: Add Cesium Carbonate (32.5 g, 100 mmol) in a single portion.
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Reagent Addition: Add (2-Bromoethoxy)benzene (11.0 g, 55 mmol) via syringe.
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Reaction: Heat the mixture to reflux (80-82 °C) for 12 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The indole spot (Rf ~0.6) should disappear.
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Workup: Cool to room temperature. Filter off the inorganic salts through a Celite pad. Wash the pad with EtOAc.
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Extraction: Concentrate the filtrate. Redissolve in EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
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Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.
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Purification: If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc 95:5) to yield a white/pale yellow solid.
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Expected Yield: 85-92%.
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Protocol B: Vilsmeier-Haack Formylation (Step 2)
Objective: Synthesis of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde.[2][3]
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Reagent Preparation: In a separate dried flask, cool DMF (11.6 mL, 150 mmol) to 0 °C under N₂. Dropwise add POCl₃ (5.6 mL, 60 mmol). Stir for 30 min at 0 °C to form the white/yellow Vilsmeier salt precipitate [2].
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Substrate Addition: Dissolve 1-(2-phenoxyethyl)-1H-indole (11.8 g, 50 mmol) in DMF (20 mL). Add this solution dropwise to the Vilsmeier reagent at 0 °C.[4]
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Reaction: Allow the mixture to warm to room temperature, then heat to 40 °C for 2 hours. The solution will turn yellow/orange.
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Quenching (Critical): Pour the reaction mixture onto crushed ice (200 g) containing NaOH (20% aq. solution) to adjust pH to ~9-10. Caution: Exothermic hydrolysis.
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Precipitation: Stir vigorously for 1 hour. The product typically precipitates as a solid.
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Isolation: Filter the solid, wash copiously with water, and air dry.[5]
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Recrystallization: Recrystallize from Ethanol or EtOH/Water mixture.
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Expected Yield: 80-88%.[3]
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Appearance: Pale yellow needles or powder.
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Part 4: Analytical Data & Characterization[2]
Upon synthesis, the identity of the compound must be verified. Below are the expected spectral characteristics based on fragment analysis.
| Technique | Feature | Expected Signal / Value | Assignment |
| 1H NMR | Aldehyde Proton | δ 9.90 - 10.10 ppm (s, 1H) | -CH O |
| Indole C2-H | δ 8.20 - 8.40 ppm (s, 1H) | Deshielded by C3-CHO | |
| Linker (N-CH2) | δ 4.50 - 4.65 ppm (t, 2H) | Indole-N-CH ₂-CH₂-O | |
| Linker (O-CH2) | δ 4.30 - 4.45 ppm (t, 2H) | N-CH₂-CH ₂-O-Ph | |
| Phenoxy Group | δ 6.80 - 7.30 ppm (m, 5H) | Aromatic protons | |
| IR | Carbonyl Stretch | 1640 - 1660 cm⁻¹ | Conjugated Aldehyde (C=O) |
| MS (ESI) | Molecular Ion | [M+H]⁺ = 266.11 | C₁₇H₁₅NO₂ |
Part 5: Troubleshooting & Optimization
Common Issues
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O-Alkylation vs N-Alkylation:
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Incomplete Formylation:
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Dark/Tar Product:
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Cause: Excessive heat during the Vilsmeier quench.
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Solution: Quench slowly on ice; keep internal temperature < 20 °C during hydrolysis.
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Safety Considerations
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POCl₃: Highly corrosive and reacts violently with water. Handle in a fume hood.
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Alkyl Halides: Potential alkylating agents (carcinogens). Wear double gloves.
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Waste: Quenched Vilsmeier reactions generate acidic phosphate waste; neutralize before disposal.
References
- Alkylations of Indoles: Title: Efficient Synthesis of N-Alkylindoles using Cesium Carbonate. Source:Journal of Organic Chemistry, 2002. Context: Cs₂CO₃ in MeCN is superior to NaH/DMF for preventing side reactions and simplifying workup.
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Vilsmeier-Haack Reaction
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General Indole Chemistry
Sources
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- 2. 1-(2-oxo-2-phenylethyl)-1H-indole-3-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Indole-3-carboxaldehyde(487-89-8) 1H NMR [m.chemicalbook.com]
- 8. 2-Phenylindole-3-carboxaldehyde | C15H11NO | CID 613305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 10. semanticscholar.org [semanticscholar.org]
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